![molecular formula C16H18ClN3O3 B6474098 5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole CAS No. 2640966-79-4](/img/structure/B6474098.png)
5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole
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Description
5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.1036691 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is the coagulation enzyme Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade that leads to blood clotting. It plays a crucial role in the conversion of prothrombin to thrombin, which then acts to convert fibrinogen into fibrin, leading to blood clot formation .
Mode of Action
The compound interacts with FXa, inhibiting its activity .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, preventing the formation of thrombin and, subsequently, fibrin. This results in an anticoagulant effect, reducing the likelihood of blood clot formation .
Pharmacokinetics
The compound is believed to have good oral bioavailability
Result of Action
The primary result of the compound’s action is a reduction in blood clot formation. By inhibiting FXa, it prevents the formation of thrombin and fibrin, key components of blood clots. This can help prevent conditions such as deep vein thrombosis and pulmonary embolism, which are caused by the formation of blood clots .
Biological Activity
5-Chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzoxazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chloro substituent on the benzoxazole ring and a morpholine linked via a pyrrolidine carbonyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, leading to modulation of various biological pathways. The precise mechanisms can vary based on the target and the biological context.
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that derivatives with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds ranged from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 12.5 | Escherichia coli |
Compound C | 10 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, compounds similar to this compound have been shown to exert cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxicity was evaluated using standard assays, revealing IC50 values that indicate significant potency against cancer cells while sparing normal cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 5.0 | Bernard et al. |
A549 | 7.5 | Kakkar et al. |
HepG2 | 6.0 | Giordano et al. |
Case Studies
Several case studies have highlighted the efficacy of benzoxazole derivatives in treating specific diseases:
- Case Study on Antimicrobial Efficacy : A study conducted by Kumar et al. (2020) demonstrated that a derivative similar to the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a potential application in treating biofilm-related infections.
- Case Study on Cancer Treatment : Research by Reddy et al. (2021) explored the effects of a benzoxazole derivative on prostate cancer cells, showing that it induced apoptosis through the mitochondrial pathway, thus establishing its potential as an anticancer agent.
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-11-3-4-13-12(9-11)18-16(23-13)20-7-8-22-14(10-20)15(21)19-5-1-2-6-19/h3-4,9,14H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAWFJIVYBFNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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